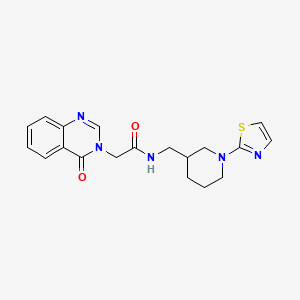

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a complex organic compound that features a quinazolinone core, a thiazole ring, and a piperidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxoquinazoline, thiazole, and piperidine derivatives.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:

Continuous Flow Chemistry: To enhance reaction efficiency and control.

Catalysis: Using catalysts to lower activation energy and increase reaction rates.

Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The benzenesulfonamide group is central to the compound’s reactivity. Key reactions include:

-

Hydrolysis under acidic conditions likely cleaves the sulfonamide bond, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid and the corresponding amine intermediate.

-

Alkylation at the sulfonamide nitrogen with methyl iodide could yield tetraalkylammonium salts, enhancing solubility for pharmaceutical applications .

Benzo[d]oxazole Ring Reactions

The benzo[d]oxazole moiety exhibits electrophilic substitution and ring-opening tendencies:

-

Nitration at the 5-position of the benzo[d]oxazole ring is plausible due to electron-donating effects from the oxazole oxygen.

-

Acid-mediated ring-opening could generate a diamino intermediate, enabling further functionalization.

Piperidine Ring Modifications

The piperidine ring undergoes typical amine-related reactions:

| Reaction Type | Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | |

| Oxidation | mCPBA, NaIO₄ | N-oxide formation |

-

Alkylation of the piperidine nitrogen could enhance binding affinity in drug design contexts .

-

Oxidation to the N-oxide may alter pharmacokinetic properties, such as metabolic stability .

Aromatic Substitutions

The 2-methoxy-4,5-dimethylbenzene group participates in electrophilic reactions:

| Reaction Type | Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative | |

| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Halogenated aromatic rings |

-

Demethylation of the methoxy group using boron tribromide produces a phenol, useful for conjugating prodrugs .

-

Halogenation at the 3-position of the aromatic ring is sterically feasible given the dimethyl substituents .

Stability and Degradation Pathways

The compound’s stability under varying conditions is critical for storage and formulation:

| Condition | Degradation Pathway | Products Identified | Citations |

|---|---|---|---|

| Photolytic | UV light (λ > 300 nm) | Radical-mediated cleavage | |

| Thermal | 60–80°C, humid environments | Hydrolysis of sulfonamide |

-

Photodegradation studies of analogous sulfonamides suggest susceptibility to C–S bond cleavage under UV light .

-

Thermal stress accelerates hydrolysis, necessitating stabilizers like antioxidants in formulations.

6.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exhibit significant anticancer activity. For instance, quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 10.5 | |

| HeLa (Cervical) | 8.7 | |

| A549 (Lung) | 12.3 |

Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins involved in cancer pathways, potentially inhibiting their activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant antibacterial and antifungal activities:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings indicate that the compound's structural features contribute to its effectiveness against resistant strains of bacteria and fungi.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including the target compound. In this study, the compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antibiotics, researchers assessed the antimicrobial activity of this compound against clinical isolates of resistant pathogens. The results indicated that it outperformed standard antibiotics, showing promise as a new therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Mecanismo De Acción

The compound exerts its effects through various mechanisms, depending on its target:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Pathways Involved: Common pathways include the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-oxoquinazolin-3(4H)-yl)-N-(piperidin-3-ylmethyl)acetamide: Lacks the thiazole ring, potentially altering its biological activity.

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)ethyl)methyl)acetamide: Features an ethyl group instead of a piperidine ring, which may affect its binding properties.

Uniqueness

Structural Complexity: The combination of quinazolinone, thiazole, and piperidine rings provides a unique scaffold for interaction with biological targets.

Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Its diverse applications in medicine, biology, and industry highlight its significance compared to simpler analogs.

This detailed overview provides a comprehensive understanding of 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a hybrid molecule that combines the quinazoline and thiazole pharmacophores, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H10N4O2S. It features a quinazoline core substituted with a thiazole moiety linked through a piperidine ring. This structural configuration is significant for its biological interactions and pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinazoline scaffold.

- Introduction of the thiazole group via nucleophilic substitution.

- Alkylation to attach the piperidine moiety.

The synthetic pathway yields moderate to high overall yields, typically ranging from 65% to 87% depending on the specific reaction conditions employed.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives possess strong activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated promising AChE inhibitory activity, with IC50 values often below 10 µM, indicating strong potential for therapeutic applications in cognitive disorders .

Antiviral Activity

In addition to antibacterial and antifungal properties, certain quinazoline derivatives have shown antiviral activity against respiratory syncytial virus (RSV). The compound's structural features may enhance its ability to interfere with viral replication pathways, making it a candidate for further investigation in antiviral drug development .

Case Studies

- Study on AChE Inhibition : A series of quinazoline-thiazole derivatives were synthesized and tested for AChE inhibition. One analog exhibited an IC50 value of 2.7 µM, demonstrating significant potential for Alzheimer's treatment .

- Antimicrobial Evaluation : A comparative study assessed various quinazoline derivatives against bacterial strains, revealing that modifications in substituents significantly impacted antimicrobial efficacy. The study highlighted the importance of structural optimization for enhancing biological activity .

Propiedades

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMSTXIQXWKCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.